8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of multiple functional groups. This compound, with the Chemical Abstracts Service (CAS) number 1189703-31-8, has gained attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula is , and it has a molecular weight of 401.5 g/mol.
This compound is synthesized from various starting materials, including 4-fluorobenzenesulfonyl chloride, which serves as a key reagent in its formation. The synthesis typically involves multi-step reactions that incorporate different chemical transformations to construct the triazaspiro structure.
8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the class of sulfonamide derivatives and is categorized under heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one features a spirocyclic arrangement with three nitrogen atoms integrated into the cyclic framework. The presence of a sulfonyl group and a methylphenyl substituent contributes to its chemical reactivity and potential pharmacological properties.
Cc1ccc(C2=NC3(CCN(S(=O)(=O)c4ccc(F)cc4)CC3)NC2=O)cc1The compound can participate in various chemical reactions typical for sulfonamides and heterocycles:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one likely involves interactions with specific biological targets such as enzymes or receptors within cellular pathways.
8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has potential applications in:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8